

Application Notes and Protocols: 2-Methylheptanal in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylheptanal**

Cat. No.: **B049883**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **2-Methylheptanal** as a versatile starting material in organic synthesis. It covers key reactions, including Grignard reactions, Wittig reactions, and aldol condensations, providing experimental procedures and quantitative data. Additionally, it explores the applications of **2-Methylheptanal** in the synthesis of fragrance compounds and as a potential intermediate in pharmaceutical development.

Chemical and Physical Properties of 2-Methylheptanal

A summary of the key physical and chemical properties of **2-Methylheptanal** is provided in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ O	[1]
Molecular Weight	128.21 g/mol	[1]
CAS Number	16630-91-4	[1]
Appearance	Colorless liquid	
Boiling Point	163-164 °C	
Density	0.817 g/mL at 25 °C	
Solubility	Insoluble in water, soluble in organic solvents.	
¹³ C NMR (CDCl ₃ , ppm)	205.1, 45.8, 31.6, 29.1, 26.9, 22.5, 13.9, 13.6	[1]

Section 1: Grignard Reaction with 2-Methylheptanal

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. The carbonyl carbon of **2-Methylheptanal** is electrophilic and readily reacts with nucleophilic Grignard reagents to produce secondary alcohols.

Experimental Protocol: Synthesis of 2,8-Dimethylnonan-2-ol

This protocol describes the reaction of **2-Methylheptanal** with methylmagnesium bromide to yield 2,8-dimethylnonan-2-ol.

Reaction Scheme:

Reagents

2. H_3O^+ 1. CH_3MgBr , Et_2O [Click to download full resolution via product page](#)

Caption: Grignard reaction of **2-Methylheptanal**.

Materials:

- **2-Methylheptanal** (1 equiv.)
- Methylmagnesium bromide (1.2 equiv., 3.0 M solution in diethyl ether)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Magnesium sulfate

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add **2-Methylheptanal** dissolved in anhydrous diethyl ether.
- Cool the flask to 0 °C in an ice bath.
- Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the aldehyde over 30 minutes.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
- Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
- Purify the crude product by fractional distillation or column chromatography on silica gel.

Expected Outcome:

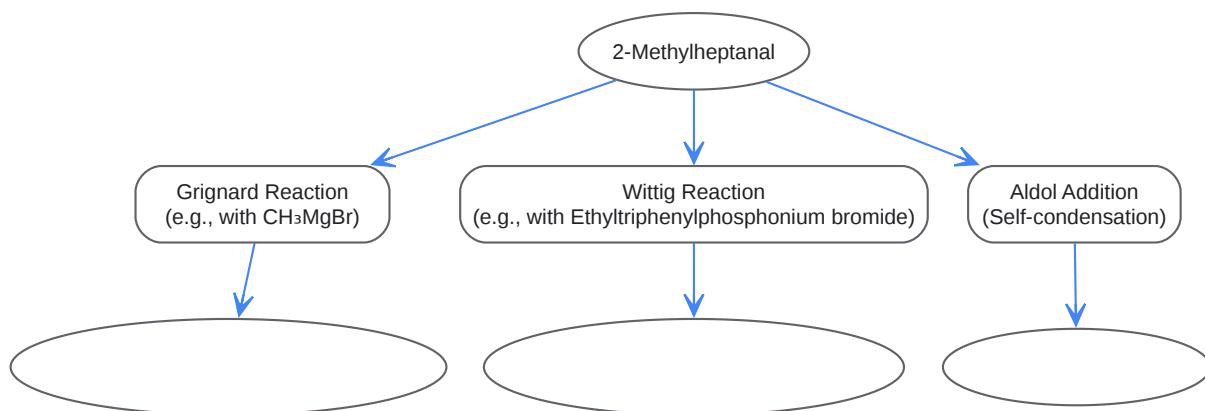
Based on analogous reactions with aldehydes, this procedure is expected to yield 2,8-dimethylnonan-2-ol in good yield (typically 70-90%).

Section 2: Wittig Reaction with 2-Methylheptanal

The Wittig reaction is a highly effective method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent).

Experimental Protocol: Synthesis of 2-Methyl-3-nonene

This protocol outlines the synthesis of 2-methyl-3-nonene from **2-Methylheptanal** using a non-stabilized Wittig reagent, which typically favors the formation of the (Z)-alkene.


Reaction Scheme:

Reagents

Ethyltriphenylphosphonium bromide, n-BuLi

Catalyst

Dilute NaOH

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylheptanal | C8H16O | CID 86044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-Methylheptanal in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049883#use-of-2-methylheptanal-as-a-starting-material-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com